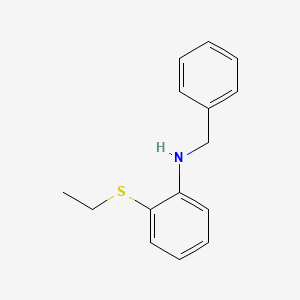![molecular formula C14H8ClN5S B14222360 6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-73-9](/img/structure/B14222360.png)
6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that incorporates a thiazole ring, a triazole ring, and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring is often formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazines with 1,4-diketones.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include:
Catalyst Use: Catalysts such as acids or bases to facilitate the reactions.
Solvent Selection: Solvents like ethanol, methanol, or dimethyl sulfoxide to dissolve reactants and control reaction conditions.
Temperature Control: Precise temperature control to ensure optimal reaction rates and product stability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Applications De Recherche Scientifique
6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine: Unique due to its specific combination of thiazole, triazole, and pyridazine rings.
Other Thiazole Derivatives: Compounds like 2-phenylthiazole and 4-phenylthiazole, which have different substituents and ring structures.
Other Triazole Derivatives: Compounds like 1,2,4-triazole and 1,2,3-triazole, which have different ring structures and biological activities.
Uniqueness
This compound is unique due to its specific ring structure and the presence of chlorine and phenyl substituents, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
596825-73-9 |
|---|---|
Formule moléculaire |
C14H8ClN5S |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C14H8ClN5S/c15-11-6-7-12-17-18-13(20(12)19-11)10-8-21-14(16-10)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
SBLXIWAJSYPUQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NN=C4N3N=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


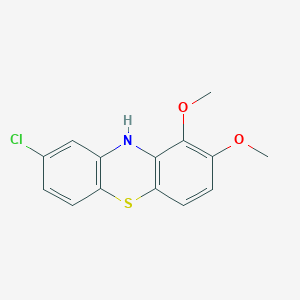
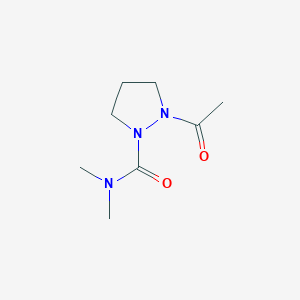
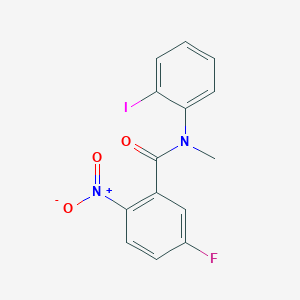
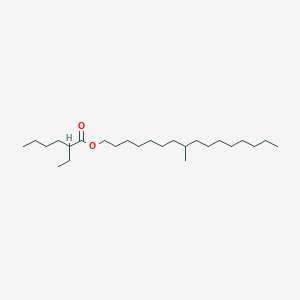
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)
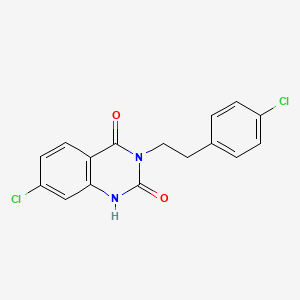
![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
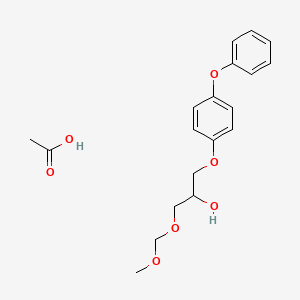
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
